ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
Description
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex pyrrole-derived organic compound characterized by:
- A central 2,5-dimethylpyrrole ring.
- An (E)-configured α,β-unsaturated ketone system conjugated with a cyano group.
- A 2-hydroxy-4-nitroanilino substituent, introducing hydrogen-bonding and electron-withdrawing nitro functionality.
- A benzoate ester group at the 4-position of the phenyl ring.
Comparative analysis with structurally similar compounds is essential to infer its behavior.
Properties
IUPAC Name |
ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-4-35-25(32)17-5-7-20(8-6-17)28-15(2)11-18(16(28)3)12-19(14-26)24(31)27-22-10-9-21(29(33)34)13-23(22)30/h5-13,30H,4H2,1-3H3,(H,27,31)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFMPCIZWADLNT-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with an appropriate aldehyde or ketone to form the intermediate Schiff base. This intermediate is then subjected to further reactions, such as nitration and esterification, to introduce the nitro and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism by which ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of OLEDs and OSCs, the compound’s ability to transport charge and emit light is due to its electronic structure and the presence of conjugated systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: Ethyl 4-[3-[2-Cyano-3-(4-Methoxyanilino)-3-Oxoprop-1-Enyl]-2,5-Dimethylpyrrol-1-yl]Benzoate (CAS 5861-88-1)
This analog replaces the 2-hydroxy-4-nitroanilino group with 4-methoxyanilino (electron-donating methoxy vs. electron-withdrawing nitro). Key differences and similarities are summarized below:
Table 1: Structural and Computed Property Comparison
Key Insights :
- The nitro group in the target compound increases polarity (lower XLogP3) and hydrogen-bonding capacity compared to the methoxy analog, likely enhancing solubility in polar solvents .
Biological Activity
Ethyl 4-[3-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.45 g/mol. The structure features a benzoate moiety linked to a pyrrole derivative, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing cyano and nitro groups have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Research has demonstrated that this compound may interact with various cellular pathways involved in tumor growth inhibition.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The presence of functional groups such as cyano and nitro allows for participation in redox reactions, which can affect signaling pathways critical for cell survival and proliferation.
Table 2: Biological Activities and Mechanisms
| Activity | Mechanism of Action |
|---|---|
| Antitumor | Induction of apoptosis; inhibition of cell proliferation |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
| Enzyme Inhibition | Competitive inhibition of key metabolic enzymes |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were screened against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting potential for development as an anticancer agent.
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial activity of compounds containing the benzoate structure. The study revealed that these compounds exhibited considerable antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
